1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one
CAS No.: 1394766-30-3
Cat. No.: VC3103363
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1394766-30-3 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | 1-[4-[(1-hydroxycyclobutyl)methyl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C11H20N2O2/c1-10(14)13-7-5-12(6-8-13)9-11(15)3-2-4-11/h15H,2-9H2,1H3 |
| Standard InChI Key | AXYSAQMRILFBLW-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCN(CC1)CC2(CCC2)O |
| Canonical SMILES | CC(=O)N1CCN(CC1)CC2(CCC2)O |
Introduction
Chemical Properties and Structure
Structural Characteristics
1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one features a central piperazine ring with two functional group substitutions: an acetyl group on one nitrogen atom and a hydroxycyclobutyl methyl group on the other. The molecule contains a distinct four-membered cyclobutanol ring which creates a tertiary alcohol moiety. This unique structural arrangement contributes to its chemical reactivity and potential biological activities .
The compound is also identified by its alternative IUPAC name 1-[(4-acetyl-1-piperazinyl)methyl]cyclobutanol, which emphasizes the connection between the piperazine and cyclobutanol components. Its molecular structure can be precisely described using its InChI code: 1S/C11H20N2O2/c1-10(14)13-7-5-12(6-8-13)9-11(15)3-2-4-11/h15H,2-9H2,1H3 .
Physicochemical Properties
The physicochemical properties of 1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one are summarized in Table 1, providing essential information for researchers working with this compound.
Table 1: Physicochemical Properties of 1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one
Structural Relationships and Comparisons
Comparison with Related Compounds
To better understand the distinctive features of 1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one, it is valuable to examine structurally related compounds found in the chemical literature:
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1-Acetyl-4-methylpiperazine: This simpler analog contains the same N-acetylpiperazine scaffold but with a methyl group instead of the hydroxycyclobutyl methyl substituent. The molecular formula is C₇H₁₄N₂O with a molecular weight of 142.20 g/mol . This comparison highlights the structural contribution of the hydroxycyclobutyl moiety to the physicochemical properties of our target compound.
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Cyclobutanol derivatives: Compounds containing the cyclobutanol structural unit, such as [1-(4-fluorobenzyl)cyclobutyl] derivatives , demonstrate the versatility of this scaffold in medicinal chemistry. The strained four-membered ring provides a specific spatial arrangement that may influence biological activities.
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Other piperazine derivatives: Compounds like 2-(4-Methylpiperazin-1-yl)ethan-1-amine and 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone showcase alternative substitution patterns on the piperazine framework, illustrating the diverse chemical space accessible through piperazine derivatization.
Structure-Property Relationships
The specific structural features of 1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one likely influence several key properties:
Applications and Significance
Role in Chemical Research
As a functionalized piperazine derivative, 1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one has potential applications in various areas of chemical research:
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Building block in organic synthesis: The compound's functional groups provide handles for further chemical modifications, making it potentially valuable as an intermediate in the synthesis of more complex molecules.
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Model compound for physicochemical studies: The combination of cyclobutanol and piperazine moieties creates opportunities for studying structure-property relationships relevant to drug design.
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Component in chemical libraries: The compound's specific structural features may make it a useful addition to compound libraries for high-throughput screening and fragment-based drug discovery approaches.
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the identity and purity of 1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one. Standard analytical techniques applicable to this compound include:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the methyl group of the acetyl moiety, the piperazine ring protons, and the cyclobutane ring protons.
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¹³C NMR would display signals for the carbonyl carbon, the quaternary carbon of the cyclobutanol, and various methylene carbons.
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Infrared (IR) Spectroscopy:
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Key absorption bands would include O-H stretching (approximately 3300-3600 cm⁻¹), C=O stretching of the amide (approximately 1630-1650 cm⁻¹), and C-N stretching vibrations.
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Mass Spectrometry:
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The molecular ion peak would be expected at m/z 212, corresponding to the molecular weight.
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Fragmentation patterns might include cleavage at the piperazine-methylene bond and fragmentation of the cyclobutanol ring.
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Chromatographic Methods
Chromatographic techniques useful for analyzing this compound would include:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC with UV detection would be suitable for purity analysis.
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The presence of both hydrophilic and hydrophobic moieties suggests moderate retention on C18 columns.
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Thin-Layer Chromatography (TLC):
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Visualization might be achieved using UV light or staining reagents such as ninhydrin or potassium permanganate.
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